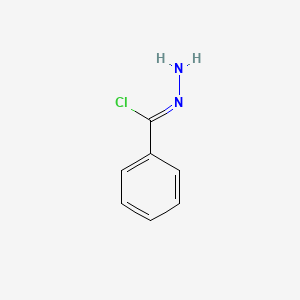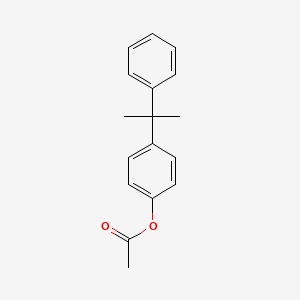
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is a quaternary ammonium compound with the molecular formula C24-H34-N-O3.Br and a molecular weight of 464.50 . This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium salts, such as dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate, typically involves the Menschutkin reaction. This reaction involves the nucleophilic substitution of a tertiary amine with an alkyl halide . For example, the synthesis of decyl(1,2-diphenyl-2-hydroxyethyl)ammonium bromide involves the reaction of (1R,2S)-1,2-diphenyl-2-dimethylaminoethanol with dodecyl bromide in acetonitrile .
Industrial Production Methods
Industrial production of quaternary ammonium salts often employs similar synthetic routes but on a larger scale. The use of robust catalysts that are stable at high temperatures and under strongly basic conditions is common. Polar solvents, such as acetonitrile, are typically used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of strong oxidizing agents can lead to the formation of oxidized products, while the use of nucleophiles can result in substitution products .
Aplicaciones Científicas De Investigación
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate involves its interaction with negatively charged cell membranes. The quaternary ammonium moiety has a net positive charge, which allows it to interact with and inhibit negatively charged microorganisms . This interaction can lead to the breakdown of cell membrane structure, inhibition of protein synthesis, and interference with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Benzyldimethyl(2-hydroxyethyl)ammonium chloride
- Hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium, bromide
Uniqueness
Dimethylhexyl(2-hydroxyethyl)ammonium bromide benzilate is unique due to its specific molecular structure, which includes a benzilate group.
Propiedades
Número CAS |
55019-67-5 |
|---|---|
Fórmula molecular |
C24H34BrNO3 |
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
hexyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H34NO3.BrH/c1-4-5-6-13-18-25(2,3)19-20-28-23(26)24(27,21-14-9-7-10-15-21)22-16-11-8-12-17-22;/h7-12,14-17,27H,4-6,13,18-20H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QQASUCNQTMPYCA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


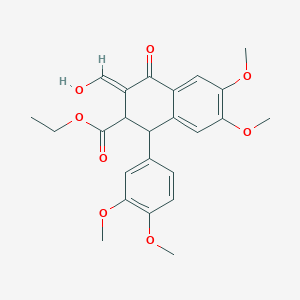
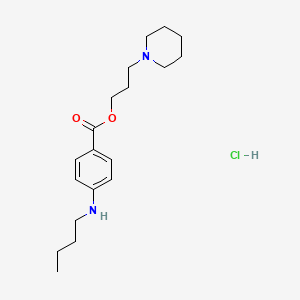
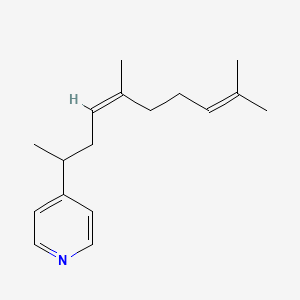
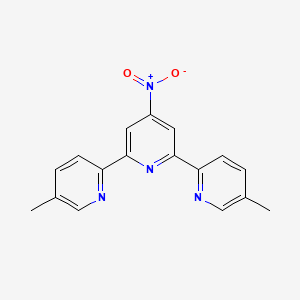

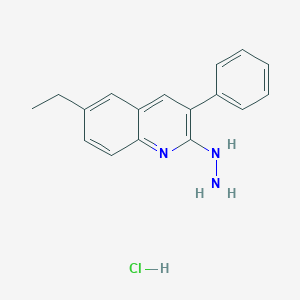
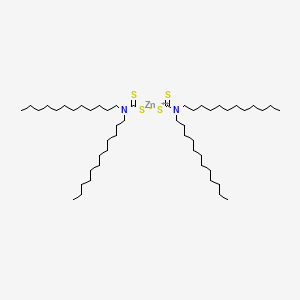
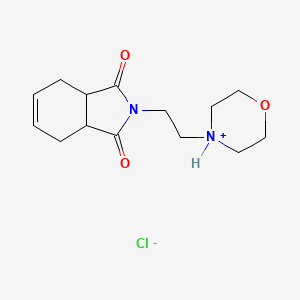
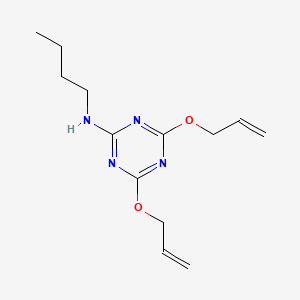

![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)

